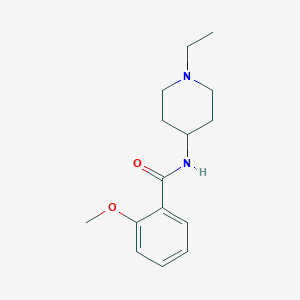![molecular formula C17H20N2O3S B4676044 3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide](/img/structure/B4676044.png)
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide
Overview
Description
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide typically involves the following steps:
Formation of the Dimethylsulfamoyl Group: This can be achieved by reacting dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to form 4-(dimethylsulfamoyl)phenyl chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of 4-(dimethylsulfamoyl)phenyl chloride with N-phenylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, thereby inhibiting enzyme activity or modulating receptor function. The phenyl and propanamide moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)phenylboronic acid
- 3-(dimethylsulfamoyl)benzeneboronic acid
- N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide
Uniqueness
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its solubility and reactivity, while the phenyl and propanamide moieties contribute to its stability and binding interactions.
Properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2)23(21,22)16-11-8-14(9-12-16)10-13-17(20)18-15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJBMIHJJLZFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
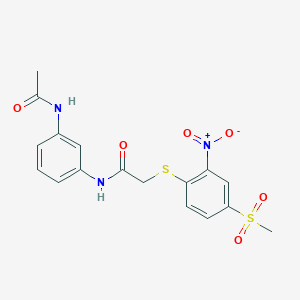
![2-[(5E)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE](/img/structure/B4675978.png)
![4-[[(E)-3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4675992.png)
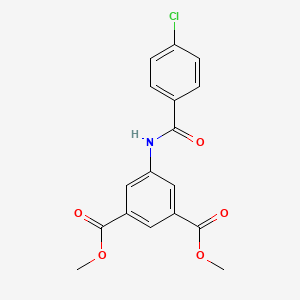
![(5E)-5-[(3-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4676016.png)
![DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B4676024.png)
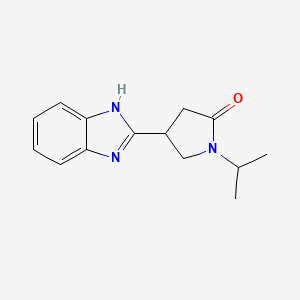
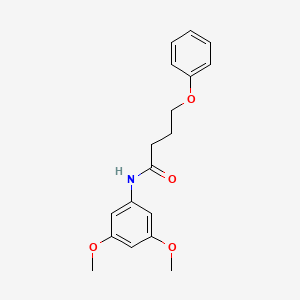
![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4676038.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4676045.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)
